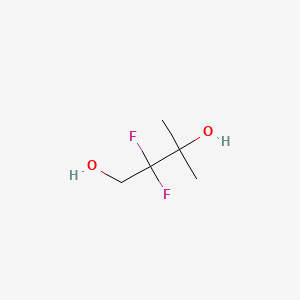
13-Oxyingenol dodecanoat
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-Oxyingenol dodecanoate is a derivative of ingenol, a compound extracted from the traditional Chinese medicinal plant Euphorbia kansui. This compound has garnered attention due to its potent cytotoxic properties, particularly against chronic myeloid leukemia K562 cells . It has shown the ability to inhibit cell proliferation, induce G2/M phase arrest, and trigger apoptosis in cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 13-Oxyingenol dodecanoate involves several steps, including a ring-closing olefin metathesis reaction and a Mislow–Evans-type [2,3]-sigmatropic rearrangement . These reactions are crucial for constructing the highly strained inside-outside framework of the compound and introducing the hydroxy group at C5 stereoselectively .
Industrial Production Methods
While specific industrial production methods for 13-Oxyingenol dodecanoate are not extensively documented, the compound is typically prepared through standard chemical transformations from extracts of Euphorbia kansui . This process involves the isolation of ingenol derivatives followed by chemical modifications to obtain the desired compound.
化学反応の分析
Types of Reactions
13-Oxyingenol dodecanoate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of 13-Oxyingenol dodecanoate include olefin metathesis catalysts, sigmatropic rearrangement reagents, and various oxidizing and reducing agents . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of 13-Oxyingenol dodecanoate include various derivatives with enhanced cytotoxic properties . These derivatives are often evaluated for their potential as anticancer agents and other therapeutic applications.
科学的研究の応用
作用機序
The mechanism of action of 13-Oxyingenol dodecanoate involves the induction of mitochondrial apoptosis and the caspase-dependent decrease of Akt protein levels in cancer cells . The compound disrupts the mitochondrial membrane potential, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis . Additionally, the activation of ERK by 13-Oxyingenol dodecanoate plays a protective role in its stimulation .
類似化合物との比較
Similar Compounds
Ingenol: The parent compound from which 13-Oxyingenol dodecanoate is derived.
Ingenol-3-angelate: Another ingenol derivative with potent anticancer properties.
Ingenol-5-hexanoate: A synthetic analog of ingenol with similar biological activities.
Uniqueness
13-Oxyingenol dodecanoate stands out due to its specific structural modifications, which enhance its cytotoxic properties and make it a valuable lead compound for drug development . Its ability to induce apoptosis through novel mechanisms further distinguishes it from other similar compounds .
特性
分子式 |
C32H50O7 |
|---|---|
分子量 |
546.7 g/mol |
IUPAC名 |
[(1S,4S,5R,6R,9R,10R,12S,14R)-4,5,6-trihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-12-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] dodecanoate |
InChI |
InChI=1S/C32H50O7/c1-6-7-8-9-10-11-12-13-14-15-24(34)39-31-18-21(3)30-17-20(2)26(35)32(30,38)27(36)22(19-33)16-23(28(30)37)25(31)29(31,4)5/h16-17,21,23,25-27,33,35-36,38H,6-15,18-19H2,1-5H3/t21-,23-,25-,26+,27-,30+,31+,32-/m1/s1 |
InChIキー |
FEZDDYPHEHMXLF-TUYTYIEPSA-N |
異性体SMILES |
CCCCCCCCCCCC(=O)O[C@@]12C[C@H]([C@]34C=C([C@@H]([C@]3([C@@H](C(=C[C@H]([C@@H]1C2(C)C)C4=O)CO)O)O)O)C)C |
正規SMILES |
CCCCCCCCCCCC(=O)OC12CC(C34C=C(C(C3(C(C(=CC(C1C2(C)C)C4=O)CO)O)O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B14030376.png)

![Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14030383.png)
![2-Thia-3-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B14030389.png)







